Lithium fluorosulfate

Description

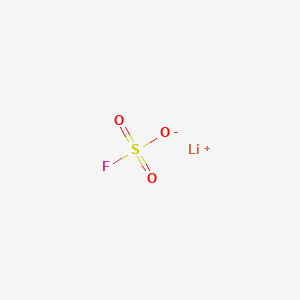

Structure

2D Structure

Properties

CAS No. |

13453-75-3 |

|---|---|

Molecular Formula |

FLiO3S |

Molecular Weight |

106 g/mol |

InChI |

InChI=1S/FHO3S.Li/c1-5(2,3)4;/h(H,2,3,4);/q;+1/p-1 |

InChI Key |

CHHOPPGAFVFXFS-UHFFFAOYSA-M |

SMILES |

[Li+].[O-]S(=O)(=O)F |

Isomeric SMILES |

[Li+].[O-]S(=O)(=O)F |

Canonical SMILES |

[Li+].[O-]S(=O)(=O)F |

Synonyms |

Lithium fluorosulfonate (anhydrous) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Lithium Fluorosulfate (LiSO₃F)

Authored for: Researchers, Scientists, and Materials Development Professionals

Introduction

Lithium fluorosulfate (LiSO₃F), also known as lithium fluorosulfonate, is an inorganic compound of growing importance in the field of electrochemical energy storage. Its unique properties have positioned it as a material of interest for advanced lithium-ion batteries. LiSO₃F and its transition metal derivatives (LiMSO₄F) are explored for two primary functions: as high-voltage cathode materials and as highly effective electrolyte additives.[1] As an additive, it can form a stable cathode-electrolyte interphase (CEI), which is critical for enhancing the performance and safety of next-generation high-voltage batteries.[1] This technical guide provides an in-depth overview of the fundamental chemical, physical, electrochemical, and thermal properties of this compound, complete with experimental methodologies and data presented for scientific evaluation.

Chemical and Physical Properties

This compound is an inorganic salt that is highly reactive, particularly with moisture. It is a solid under standard conditions.[2][3] Computational studies, often employing Density Functional Theory (DFT), are crucial in understanding its intrinsic properties, such as electronic structure and thermodynamic stability.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | FLiO₃S | [4][5][6] |

| Molecular Weight | 106.0 g/mol | [4] |

| CAS Number | 13453-75-3 | [2][4][5] |

| Appearance | Solid | [2][3] |

| Synonyms | Lithium fluorosulfonate | [4][5] |

| Reactivity | Reacts violently with water | [3] |

Crystal Structure

Lithium transition metal fluorosulfates, particularly lithium iron fluorosulfate (LiFeSO₄F), can crystallize into different polymorphs, most notably the tavorite and triplite structures.[1][7] The specific polymorph obtained is highly dependent on the synthesis method.[7]

-

Tavorite (P-1, triclinic): This structure is often formed under kinetic control at lower temperatures, for instance, through ionothermal synthesis.[7] It features a three-dimensional network of tunnels that facilitates Li-ion diffusion, making it a 3D lithium-ion conductor.[1]

-

Triplite (C2/c, monoclinic): This is the thermodynamically more stable phase and can be obtained by heating the tavorite polymorph or through direct high-temperature synthesis.[7][8][9]

The structural arrangement directly influences the material's electrochemical properties, such as the operating voltage.[7][10]

Electrochemical Properties

This compound's utility in batteries is twofold, serving as a potential cathode material and a functional electrolyte additive.

As a Cathode Material (LiFeSO₄F)

The electrochemical performance is primarily based on the reversible intercalation of lithium ions and the Fe²⁺/Fe³⁺ redox couple.[1] The different crystal structures yield significantly different redox potentials.

Table 2: Electrochemical Properties of LiFeSO₄F Cathode Polymorphs

| Property | Tavorite Polymorph | Triplite Polymorph | Reference(s) |

| Fe²⁺/Fe³⁺ Redox Potential | 3.6 V vs. Li⁺/Li | 3.9 V vs. Li⁺/Li | [1][7][10] |

| Theoretical Capacity | 151 mAh g⁻¹ | 151 mAh g⁻¹ | [7] |

| Ionic Conductivity | ~4 x 10⁻⁶ S cm⁻¹ (Higher than LiFePO₄) | Not specified | [7] |

| Li-ion Diffusion | 3D conductor with ~0.4 eV activation energy | Not specified | [1] |

As an Electrolyte Additive

When small amounts of LiSO₃F are added to a conventional organic electrolyte, it significantly enhances the stability and safety of high-voltage lithium-ion batteries.[1]

-

CEI Formation: At high voltages, the fluorosulfate anion decomposes on the cathode surface. This decomposition contributes to the formation of a stable and robust cathode-electrolyte interphase (CEI).[1] This protective layer suppresses further electrolyte decomposition and transition metal dissolution from the cathode, improving cycle life and coulombic efficiency.[1][11]

-

Flame Retardancy: Fluorosulfate-based additives have been shown to impart flame-retardant properties to flammable organic electrolytes, a critical safety enhancement for high-energy batteries.[11][12]

Thermal Stability

The thermal stability of fluorosulfate materials is critical for both synthesis and battery safety.

-

Phase Transition: The tavorite polymorph of LiFeSO₄F irreversibly converts to the more stable triplite phase at temperatures above 300 °C.[7] Thermodynamic studies show this transformation is entropically driven and favored at high temperatures.[8][9]

-

Decomposition: LiFeSO₄F has a decomposition temperature of approximately 375 °C.[7] Related compounds like lithium bis(fluorosulfonyl)imide (LiFSI) are also studied for their thermal properties, though they generally begin to decompose at lower temperatures (<300 °C).[13][14]

Experimental Protocols

Synthesis of LiFeSO₄F (Solid-State Reaction)

This protocol describes a common method for synthesizing fluorosulfate cathode materials.

-

Precursor Preparation: Stoichiometric amounts of precursors, such as ferrous sulfate heptahydrate (FeSO₄∙7H₂O) and lithium fluoride (LiF), are intimately mixed.[15] High-energy ball milling is often employed to ensure homogeneity and reduce particle size.[15]

-

Calcination: The mixture is transferred to a tube furnace and heated under a controlled, inert atmosphere (e.g., Argon) to prevent oxidation and hydrolysis.[1]

-

Heating Profile: The sample is typically heated to a target temperature between 300–500 °C for several hours to facilitate the reaction and crystallization of the desired phase.[1]

-

Cooling and Collection: The furnace is cooled to room temperature, and the resulting powder is collected inside an inert environment (e.g., a glovebox) for storage and characterization.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is used to investigate the redox behavior and calculate kinetic parameters like the lithium-ion diffusion coefficient.

-

Electrode Preparation: The synthesized LiFeSO₄F powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is cast onto an aluminum foil current collector and dried under vacuum.

-

Cell Assembly: A coin cell (e.g., CR2032) is assembled in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1M LiPF₆ in EC/DMC).

-

CV Measurement: The cell is connected to a potentiostat. The potential is swept linearly between defined voltage limits (e.g., 2.5 V to 4.5 V) at various scan rates (e.g., 0.1 mV/s to 1.0 mV/s).

-

Data Analysis: The resulting voltammograms show the potentials of lithium intercalation/deintercalation peaks. The relationship between peak current and the square root of the scan rate can be used to calculate the apparent lithium diffusion coefficient.[15]

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is classified as corrosive, acutely toxic, and an irritant.[2][3][4]

Table 3: GHS Hazard Information and Handling Precautions

| Hazard Classification | Description | Reference(s) |

| Acute Toxicity, Oral (H301/H302) | Toxic or harmful if swallowed. | [2][3][4] |

| Skin Corrosion (H314) | Causes severe skin burns and eye damage. | [2][3][4] |

| Eye Damage (H318) | Causes serious eye damage. | [2][3][4] |

| Respiratory Irritation (H335) | May cause respiratory irritation. | [2][3] |

| Handling Precautions | Handle in a well-ventilated area or inert atmosphere. Keep away from heat and moisture. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). | [2][3] |

| Storage | Store in a dry, cool, well-ventilated area in a tightly sealed container under an inert gas. | [3] |

Conclusion

This compound and its derivatives represent a versatile class of materials for advancing lithium-ion battery technology. Their fundamental properties, including high redox potentials in cathode structures like LiFeSO₄F and the ability to form a stabilizing CEI as an electrolyte additive, make them a compelling subject for ongoing research. Understanding the relationship between synthesis, crystal structure, and electrochemical performance is key to unlocking their full potential. However, their hazardous nature, particularly their reactivity with moisture, necessitates stringent handling and processing conditions. Future work will likely focus on optimizing synthesis routes to control polymorphism and developing novel fluorosulfate-based additives for safer, longer-lasting, high-energy batteries.

References

- 1. This compound | 13453-75-3 | Benchchem [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. This compound | FLiO3S | CID 23676686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lithium fluorosulfonate (anhydrous)|lookchem [lookchem.com]

- 6. Lithium fluorosulfonate (anhydrous) - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the stability of fluorosulfate Li-ion battery cathode materials: a thermochemical study of LiFe1−xMnxSO4F (0 ≤ x ≤ 1) polymorphs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A trade-off-free fluorosulfate-based flame-retardant electrolyte additive for high-energy lithium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. A trade-off-free fluorosulfate-based flame-retardant electrolyte additive for high-energy lithium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Genesis of a High-Voltage Contender: An In-depth Technical Guide to the Discovery and History of Lithium Fluorosulfate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for higher energy density and safer lithium-ion batteries has propelled the exploration of novel electrode materials. Among these, polyanionic compounds have garnered significant attention due to their robust structural stability. Within this class, lithium fluorosulfate and its transition metal derivatives have emerged as particularly promising high-voltage cathode materials. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their synthesis, electrochemical properties, and the key scientific milestones that have shaped our understanding of this important class of materials.

A Timeline of Discovery and Development

The story of this compound compounds is rooted in the broader history of fluorine chemistry and the development of superacids. The timeline below highlights the key discoveries that paved the way for their use in energy storage.

Caption: A timeline of key milestones in the history of this compound compounds.

Foundational Discoveries in Fluorosulfate Chemistry

The intellectual precursor to the study of this compound lies in the field of superacids, pioneered by George A. Olah in the 1960s. His work on mixtures of fluorosulfuric acid (HSO₃F) and antimony pentafluoride (SbF₅), famously dubbed "Magic Acid," demonstrated the extraordinary stability and unique chemical properties of the fluorosulfate group.[1][2][3][4] This fundamental research laid the groundwork for understanding the behavior of the [SO₃F]⁻ anion.

The first definitive structural characterization of a simple alkali fluorosulfate came in 1978, when Z. Zak and M. Kosicka published the crystal structure of this compound (LiSO₃F).[5][6] This work provided the first concrete structural data for this compound, which would later become a key component in the design of advanced battery materials.

The Emergence of Lithium Transition Metal Fluorosulfates in Batteries

The significant leap for lithium fluorosulfates into the realm of energy storage occurred much more recently. Following the successful development of other polyanionic cathode materials like lithium iron phosphate (LiFePO₄), researchers began to explore other frameworks that could offer higher operating voltages. The highly electronegative nature of the fluorosulfate group was identified as a promising avenue to increase the redox potential of transition metals.

A pivotal moment came in 2010 when the research group of Linda Nazar reported a scalable synthesis for the tavorite polymorph of lithium iron fluorosulfate (LiFeSO₄F).[7][8] This work demonstrated a viable pathway to producing this material and highlighted its potential as a high-voltage cathode. Close on the heels of this discovery, in 2011, Jean-Marie Tarascon's group successfully synthesized and characterized a different polymorph of LiFeSO₄F with a triplite structure.[4][9] This triplite phase exhibited an impressively high operating voltage of 3.9V, sparking widespread interest in the scientific community.[1][3][4][9]

Comparative Electrochemical Performance

The different polymorphs of lithium iron fluorosulfate exhibit distinct electrochemical properties. The tavorite and triplite structures have been the most extensively studied, and their key performance metrics are summarized in the table below.

| Property | Tavorite LiFeSO₄F | Triplite LiFeSO₄F |

| Operating Voltage | ~3.6 V vs. Li/Li⁺[10][11] | ~3.9 V vs. Li/Li⁺[1][3][4][9] |

| Theoretical Capacity | 151 mAh/g | 151 mAh/g |

| Practical Capacity | Up to ~140 mAh/g reported[1][9] | ~85-105 mAh/g reported[3][12] |

| Cycling Stability | Good, with reports of ~75 mAh/g at 1C for 150 cycles[1][9] | Generally lower than tavorite due to kinetics[9] |

| Crystal Structure | Triclinic | Monoclinic |

Key Experimental Protocols

The synthesis of high-quality this compound compounds is crucial for achieving optimal electrochemical performance. Several methods have been developed, with solvothermal and solid-state routes being the most common.

Solvothermal Synthesis of Tavorite-LiFeSO₄F

This method is widely used to produce the tavorite polymorph of LiFeSO₄F.

Procedure:

-

Precursor Preparation: Ferrous sulfate monohydrate (FeSO₄·H₂O) is prepared by heating ferrous sulfate heptahydrate (FeSO₄·7H₂O) under an inert atmosphere. Sub-micron sized lithium fluoride (LiF) is also prepared.[11]

-

Reaction Mixture: Stoichiometric amounts of FeSO₄·H₂O and LiF are dispersed in a high-boiling point polyol solvent, such as tetraethylene glycol (TEG).[9][10][11]

-

Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature between 220°C and 260°C for 24-48 hours.[11]

-

Product Isolation and Purification: The resulting precipitate is collected by centrifugation, washed multiple times with a solvent like acetone to remove the TEG, and then dried under vacuum.[11]

Two-Step Solid-State Synthesis of Triplite-LiFeSO₄F

The triplite polymorph is often synthesized using a solid-state reaction.

Procedure:

-

Precursor Preparation: Anhydrous FeSO₄ is prepared from FeSO₄·7H₂O by heating. This is then mixed with LiF.

-

First Calcination: The precursor mixture is pelletized and heated in an inert atmosphere (e.g., argon) to around 450°C for a short duration (e.g., 45 minutes).[2][13]

-

Intermediate Grinding: The product from the first step is thoroughly ground to ensure homogeneity.

-

Second Calcination: The ground powder is pelletized again and subjected to a second, longer heat treatment at the same temperature (e.g., 90-225 minutes).[2][13]

-

Cooling: The final product is cooled to room temperature under an inert atmosphere.

Caption: A comparison of solvothermal and solid-state synthesis workflows for LiFeSO₄F.

The Cathode-Electrolyte Interphase (CEI)

A critical aspect of the electrochemical performance of this compound cathodes is the formation of a stable cathode-electrolyte interphase (CEI). This layer forms on the surface of the cathode material during the initial charging and discharging cycles due to the decomposition of the electrolyte at high voltages. A well-formed CEI is crucial for preventing continuous electrolyte degradation and ensuring long-term cycling stability.

The composition of the CEI on iron-based polyanionic cathodes has been studied using techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).[1][3][14][15] These studies have revealed that the CEI is a complex mixture of inorganic and organic species.

Caption: A simplified diagram of the formation of the Cathode-Electrolyte Interphase (CEI).

Future Outlook

This compound compounds, particularly LiFeSO₄F, have established themselves as a significant area of research in the field of high-voltage cathode materials. While challenges remain, particularly in improving the cycling stability and rate capability of the high-voltage triplite phase, ongoing research into synthesis optimization, surface coatings, and electrolyte additives continues to push the performance boundaries of these materials. The rich history of fluorosulfate chemistry, from fundamental studies of superacids to their application in advanced energy storage, underscores the enduring importance of this class of compounds in materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of triplite LiFeSO4F powder synthesized through an ambient two-step solid-state route | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. kratos.com [kratos.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure of triplite LiFeSO4F powder synthesized through an ambient two-step solid-state route | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. XPS of SEI layer on a Li-ion anode | Kratos Analytical [kratos.com]

- 15. Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Lithium Fluorosulfate (LiSO3F): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium fluorosulfate (LiSO3F) has emerged as a material of significant interest in the field of energy storage, primarily for its potential applications in advanced lithium-ion batteries. Its unique properties allow it to function both as a high-voltage cathode material and as a beneficial electrolyte additive, contributing to improved battery performance and safety. This technical guide provides a comprehensive overview of the synthesis and characterization of LiSO3F, offering detailed experimental protocols and summarizing key material properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of next-generation energy storage solutions.

Introduction

This compound (LiSO3F) is an inorganic compound that has garnered considerable attention for its multifaceted roles in lithium-ion battery technology. It can be utilized as a cathode material, exhibiting a high redox potential. Furthermore, its application as an electrolyte additive has been shown to enhance the stability of the electrode-electrolyte interface, leading to improved cycling performance and thermal stability of batteries. This guide details the primary methods for synthesizing LiSO3F and the essential techniques for its characterization.

Synthesis of this compound (LiSO3F)

Several methods have been developed for the synthesis of LiSO3F, each with its own advantages and challenges. The most common methods are solid-state reaction, solvothermal synthesis, and double decomposition reaction.

Solid-State Synthesis

Solid-state synthesis is a straightforward method that involves the direct reaction of precursors at elevated temperatures.

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of lithium fluoride (LiF) and sulfur trioxide (SO3) or a suitable sulfate precursor are intimately mixed. For example, a molar ratio of 1:1 is typically used.

-

Grinding: The precursor mixture is thoroughly ground in a mortar and pestle or by using a high-energy ball mill to ensure homogeneity and increase the reaction surface area.

-

Calcination: The ground powder is transferred to an alumina crucible and heated in a tube furnace under an inert atmosphere (e.g., argon) to prevent side reactions. A typical heating profile involves ramping to 300-400°C and holding for several hours (e.g., 10-24 hours).

-

Cooling and Grinding: After the reaction, the furnace is cooled down to room temperature. The resulting product is then ground again to obtain a fine powder.

-

Purification: The synthesized LiSO3F can be purified by washing with a suitable non-aqueous solvent in which LiSO3F has low solubility, followed by drying under vacuum.

Solvothermal Synthesis

Solvothermal synthesis offers better control over particle size and morphology by carrying out the reaction in a solvent at temperatures above its boiling point in a sealed vessel (autoclave).[1]

Experimental Protocol:

-

Precursor Dissolution: Lithium fluoride (LiF) and a sulfur source, such as sulfuryl fluoride (SO2F2) or a fluorosulfate salt, are dissolved or dispersed in a suitable organic solvent (e.g., ethanol, acetonitrile, or N,N-Dimethylformamide (DMF)) within a Teflon-lined stainless-steel autoclave.[2]

-

Sealing and Heating: The autoclave is securely sealed and placed in an oven. The reaction is typically carried out at temperatures ranging from 120°C to 250°C for a duration of 12 to 48 hours.[2] The pressure inside the autoclave will increase due to the solvent vapor pressure at the elevated temperature.

-

Cooling: After the reaction period, the autoclave is allowed to cool down to room temperature naturally.

-

Product Recovery: The solid product is collected by centrifugation or filtration.

-

Washing and Drying: The collected powder is washed several times with the solvent used for the reaction and then with a low-boiling-point solvent like acetone to remove any residual precursors and byproducts. The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain pure LiSO3F.[2]

Double Decomposition Synthesis

This method involves a metathesis reaction between a metal fluorosulfate and a lithium salt in a suitable solvent.

Experimental Protocol:

-

Reactant Dissolution: A metallic fluorosulfate (e.g., potassium fluorosulfate, KSO3F) and a lithium salt (e.g., lithium perchlorate, LiClO4) are dissolved in an appropriate organic solvent in separate flasks.

-

Reaction: The solution of the lithium salt is slowly added to the solution of the metal fluorosulfate under constant stirring. A precipitate of the less soluble inorganic salt (e.g., potassium perchlorate, KClO4) will form.

-

Filtration: The precipitate is removed by filtration, leaving a solution of LiSO3F.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure to obtain the crude LiSO3F product.

-

Recrystallization and Drying: The crude product is purified by recrystallization from a suitable solvent. The purified crystals are then dried under vacuum to yield high-purity LiSO3F.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of LiSO3F.

Characterization of this compound (LiSO3F)

A thorough characterization of the synthesized LiSO3F is crucial to confirm its identity, purity, and physical properties. The primary techniques employed for this purpose are X-ray Diffraction (XRD), Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and various electrochemical methods.

Physical and Chemical Properties

A summary of the key physical and chemical properties of LiSO3F is presented in the table below.

| Property | Value |

| Molecular Formula | LiSO3F |

| Molar Mass | 105.99 g/mol |

| Appearance | White crystalline solid |

| Crystal System | Monoclinic[3] |

| Space Group | C2/m[3] |

| Density | 2.00 g/cm³[3] |

| Solubility | Reacts with water.[4] |

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized LiSO3F.

Experimental Protocol:

-

Sample Preparation: A fine powder of the synthesized LiSO3F is uniformly spread on a sample holder.

-

Data Collection: The XRD pattern is recorded using a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). Data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02°.

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase. Rietveld refinement can be performed to determine the lattice parameters accurately.

Expected Results:

The XRD pattern of LiSO3F should correspond to a monoclinic crystal structure with the space group C2/m.[3] The lattice parameters are approximately a = 5.773 Å, b = 5.773 Å, c = 5.308 Å, α = 88.779°, β = 88.779°, and γ = 83.512°.[3]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the fluorosulfate group (SO3F⁻), providing a fingerprint for the compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the LiSO3F powder is placed on a microscope slide.

-

Data Collection: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used to acquire the spectrum. The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The positions and relative intensities of the Raman peaks are analyzed and compared with literature values for LiSO3F to confirm the presence of the SO3F⁻ anion and to assess the sample's purity.

Expected Results:

The Raman spectrum of LiSO3F is expected to show characteristic peaks corresponding to the vibrational modes of the SO3F⁻ group. Key peaks include the symmetric and asymmetric S-O stretching modes, the S-F stretching mode, and various bending modes. For instance, a characteristic peak for the symmetric vibration of the SO3 group is expected around 1034 cm⁻¹.[5]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements present in LiSO3F.

Experimental Protocol:

-

Sample Preparation: The LiSO3F powder is mounted on a sample holder using double-sided adhesive tape. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.

-

Data Collection: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer. Survey scans are performed to identify all present elements, followed by high-resolution scans of the core levels of interest (Li 1s, S 2p, O 1s, and F 1s).

-

Data Analysis: The binding energies of the core level peaks are determined and compared to reference values to confirm the chemical states of the elements. The peak areas can be used for quantitative analysis of the surface elemental composition.

Expected Results:

The XPS spectrum of LiSO3F should show peaks corresponding to Li, S, O, and F. The binding energies will be characteristic of the +1 oxidation state for lithium, +6 for sulfur in the fluorosulfate group, -2 for oxygen, and -1 for fluorine.

Electrochemical Characterization

When LiSO3F is evaluated for battery applications, a series of electrochemical tests are performed to assess its performance.

Experimental Protocol:

-

Electrode Preparation: For use as a cathode, LiSO3F is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried to form the electrode.

-

Cell Assembly: Coin cells (e.g., 2032 type) are assembled in an argon-filled glove box using the prepared LiSO3F electrode as the cathode, lithium metal as the anode, a separator (e.g., Celgard), and an appropriate electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).

-

Electrochemical Testing:

-

Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) to determine the specific capacity, coulombic efficiency, and cycling stability.

-

Cyclic Voltammetry (CV): CV is performed to identify the redox potentials of the electrochemical reactions.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer resistance and ionic conductivity within the cell.[6][7]

-

Expected Performance:

The electrochemical performance of LiSO3F can vary depending on the synthesis method and testing conditions. As a cathode material, it is expected to deliver a high operating voltage. When used as an electrolyte additive, it can lead to the formation of a stable cathode-electrolyte interphase (CEI), resulting in improved cycling stability and rate capability of the battery.

Characterization Workflow Diagram

Caption: Workflow for the characterization of LiSO3F.

Safety and Handling

This compound is a corrosive and moisture-sensitive material. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][8] All handling and storage should be conducted in a dry environment, such as an argon-filled glovebox, to prevent hydrolysis. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[9]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound (LiSO3F). The described synthesis methods, including solid-state, solvothermal, and double decomposition reactions, offer various routes to obtain this promising material. The characterization techniques outlined, such as XRD, Raman spectroscopy, XPS, and electrochemical methods, are essential for verifying the quality and performance of the synthesized LiSO3F. As research into advanced energy storage materials continues, a thorough understanding of the synthesis and properties of materials like LiSO3F will be critical for the development of next-generation lithium-ion batteries with enhanced performance, safety, and longevity.

References

- 1. Solvothermal synthesis - Wikipedia [en.wikipedia.org]

- 2. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 3. mp-7744: LiSO3F (monoclinic, C2/m, 12) [legacy.materialsproject.org]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. electrochemsci.org [electrochemsci.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of Lithium Fluorosulfate Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of lithium fluorosulfate (LiSO₃F) polymorphs. Due to the limited availability of direct experimental spectroscopic data for LiSO₃F polymorphs in publicly accessible literature, this guide also incorporates information on closely related and structurally analogous fluorosulfate compounds, particularly LiFeSO₄F, to illustrate the application of various spectroscopic techniques in distinguishing between different crystalline forms.

Introduction to this compound and its Polymorphs

This compound (LiSO₃F) is a compound of interest in various fields, including advanced battery technologies. The arrangement of its constituent ions in the solid state can lead to the formation of different crystal structures known as polymorphs. These polymorphs, while having the same chemical formula, can exhibit distinct physical and chemical properties, including electrochemical performance, stability, and solubility. Therefore, the accurate identification and characterization of these polymorphs are crucial for research and development.

While extensive research has been conducted on related metal-containing fluorosulfates, LiMSO₄F (where M = Fe, Mn, Co, Ni, Mg, Zn), which are known to exist in polymorphs such as the tavorite, triplite, and sillimanite structures, specific data on the polymorphs of pure this compound is less common.[1][2] This guide will focus on the primary spectroscopic techniques used to differentiate such crystalline structures.

Crystallographic Data of this compound

The foundational understanding of polymorphism begins with crystallography. The known crystal structure of this compound provides a basis for interpreting spectroscopic data.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| This compound (LiSO₃F) | Monoclinic | C2/m | 8.54 | 7.62 | 4.98 | 90 | 90 | 90 |

Data sourced from the Crystallography Open Database.

Spectroscopic Techniques for Polymorph Analysis

Vibrational spectroscopy (Raman and Infrared) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for characterizing the polymorphic forms of materials.

Vibrational Spectroscopy: Raman and Infrared (IR)

Raman and Infrared spectroscopy probe the vibrational modes of a molecule or crystal lattice. Since polymorphs have different crystal structures, the local environment of the fluorosulfate (SO₃F⁻) anion and the coordination of the lithium (Li⁺) cation will vary, leading to distinct vibrational spectra.

Key Vibrational Modes of the Fluorosulfate Anion (SO₃F⁻):

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |

| ν(S-F) | S-F stretching | 800 - 900 |

| νₐ(SO₃) | Asymmetric SO₃ stretching | 1250 - 1350 |

| νₛ(SO₃) | Symmetric SO₃ stretching | 1050 - 1150 |

| δ(O-S-O) and δ(O-S-F) | Bending and deformation modes | 400 - 700 |

Note: These are general ranges and can shift based on the crystalline environment.

Experimental Protocols:

-

Sample Preparation: For both Raman and IR spectroscopy, solid samples are typically analyzed directly. For IR spectroscopy using the KBr pellet method, the sample is finely ground with potassium bromide and pressed into a thin, transparent disk. For Attenuated Total Reflectance (ATR)-IR, the solid sample is pressed against the ATR crystal. Raman spectroscopy often requires minimal sample preparation, with the laser being focused directly on the crystalline powder.

-

Instrumentation:

-

Raman Spectroscopy: A dispersive Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD) is commonly used. The laser is focused onto the sample through a microscope objective, and the scattered light is collected and analyzed.

-

Infrared Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument. For transmission measurements, the KBr pellet is placed in the sample holder. For ATR measurements, the sample is placed on the ATR accessory.

-

The workflow for spectroscopic analysis of polymorphs can be visualized as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is highly sensitive to the local atomic environment of the probed nucleus. For this compound, ⁷Li and ¹⁹F NMR are particularly informative.

-

⁷Li NMR: The chemical shift of ⁷Li is sensitive to its coordination environment. Different polymorphs will likely exhibit different Li-O and Li-F bond distances and coordination numbers, resulting in distinct ⁷Li chemical shifts.

-

¹⁹F NMR: The ¹⁹F nucleus is also very sensitive to its local environment. The ¹⁹F chemical shift in the SO₃F⁻ anion will be influenced by the proximity and interactions with Li⁺ ions and the overall crystal packing, allowing for the differentiation of polymorphs.

Experimental Protocols:

-

Sample Preparation: A powdered crystalline sample is packed into an NMR rotor (typically zirconia).

-

Instrumentation: A solid-state NMR spectrometer with a high magnetic field strength is required. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher resolution spectra.

-

⁷Li MAS NMR: Standard single-pulse experiments are often sufficient.

-

¹⁹F MAS NMR: Single-pulse experiments are also common. Due to the large chemical shift anisotropy of ¹⁹F, high spinning speeds are often necessary.

-

The logical relationship for identifying polymorphs based on spectroscopic data is outlined below:

Data Summary and Interpretation

As direct experimental spectroscopic data for LiSO₃F polymorphs is scarce, the following tables are illustrative and based on typical observations for related fluorosulfate and lithium-containing compounds. Researchers should use these as a guide for what to expect in their own analyses.

Table 1: Illustrative Vibrational Spectroscopy Data for Two Hypothetical LiSO₃F Polymorphs

| Vibrational Mode | Polymorph α (cm⁻¹) | Polymorph β (cm⁻¹) | Expected Differences |

| ν(S-F) | ~850 | ~865 | Shift due to changes in Li···F interactions |

| νₐ(SO₃) | 1280 (shoulder), 1300 | 1290 (single peak) | Peak splitting indicates lower local symmetry in α |

| νₛ(SO₃) | 1085 | 1095 | Shift reflects changes in the crystal lattice |

| Lattice Modes | < 200 | < 200 | Significant differences expected in this region |

Table 2: Illustrative Solid-State NMR Data for Two Hypothetical LiSO₃F Polymorphs

| Nucleus | Polymorph α (ppm) | Polymorph β (ppm) | Expected Differences |

| ⁷Li | ~1.5 | ~2.8 | Different chemical shifts due to varied Li coordination |

| ¹⁹F | ~ -135 | ~ -142 | Shift reflects changes in the electronic environment of F |

Conclusion

The spectroscopic analysis of this compound polymorphs relies on the careful application of vibrational and NMR spectroscopy. While a complete public database of spectroscopic information for LiSO₃F polymorphs is not yet established, the principles outlined in this guide, drawn from the analysis of analogous compounds, provide a robust framework for their characterization. The distinct local environments of the ions within different crystal lattices will give rise to unique spectral fingerprints, enabling the identification and differentiation of polymorphs. Future research should focus on the synthesis of pure LiSO₃F polymorphs and the comprehensive reporting of their spectroscopic data to build a reliable reference library for the scientific community.

References

An In-depth Technical Guide on the Thermal Decomposition of Lithium Fluorosulfate and Related Compounds

A Note on Data Availability: As of late 2025, a comprehensive, publicly available body of research detailing the specific thermal decomposition mechanism of pure lithium fluorosulfate (LiSO₃F) is notably scarce. The scientific literature predominantly focuses on more complex fluorosulfate-containing materials, such as those used in lithium-ion battery cathodes, or on other lithium salts like lithium hexafluorophosphate (LiPF₆). Consequently, this guide provides a detailed overview of the established methodologies for characterizing thermal decomposition, alongside a comparative analysis of the thermal behavior of closely related and more thoroughly studied fluorosulfate compounds. This information is intended to equip researchers and scientists with the foundational knowledge and experimental frameworks applicable to the study of this compound.

Core Concepts in Thermal Decomposition Analysis

The thermal stability of a compound is a critical parameter, particularly for materials used in applications like batteries where they may be subjected to elevated temperatures. Thermal decomposition involves the breaking of chemical bonds by heat, leading to the formation of new, often simpler, substances. The primary techniques for investigating these processes are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] A mass loss indicates a decomposition or evaporation event. TGA is crucial for determining the temperatures at which a material begins to degrade and the extent of that degradation.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] This allows for the identification of exothermic (heat-releasing) and endothermic (heat-absorbing) processes, such as melting, crystallization, and decomposition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. Below are generalized methodologies for TGA and DSC, based on common practices for analyzing lithium salts and related materials.

Thermogravimetric Analysis (TGA) Protocol

A typical TGA experiment for a lithium salt would involve the following steps:

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed and placed into a TGA crucible (commonly alumina or platinum). To study the intrinsic properties of the pure substance, it is crucial to handle the sample in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with atmospheric moisture and oxygen.

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere during the analysis.

-

Temperature Program:

-

An initial isothermal step at a low temperature (e.g., 30°C) for a short period (e.g., 5-10 minutes) to allow the sample to thermally equilibrate.

-

A dynamic heating ramp at a constant rate (e.g., 5, 10, or 20°C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800°C).

-

A final isothermal step at the maximum temperature can be included to ensure no further mass loss occurs.

-

-

Data Analysis: The resulting TGA curve plots mass percentage against temperature. Key data points include the onset temperature of decomposition (where mass loss begins) and the temperatures of maximum rates of mass loss (identified from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC protocol for analyzing a lithium salt is as follows:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated copper) inside an inert-atmosphere glovebox to prevent any reaction with the environment. An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program:

-

An initial isothermal hold at a low temperature.

-

A controlled heating ramp, often at the same rate as the corresponding TGA experiment, to the desired final temperature.

-

A cooling segment and a second heating cycle may be included to study reversible thermal events and erase the sample's prior thermal history.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks (pointing down) indicate heat absorption (e.g., melting), while exothermic peaks (pointing up) indicate heat release (e.g., decomposition). The onset temperature and the peak temperature of these thermal events are recorded.

Data Presentation: Thermal Properties of Related Fluorosulfate Compounds

| Compound | Onset of Decomposition (°C) | Key Thermal Events | Analysis Technique |

| LiFeSO₄F | ~375 | Decomposition | TGA/DSC |

| LiPF₆ (pure) | ~107 | Dissociation into LiF and PF₅ | TGA |

| LiPF₆ (in presence of trace H₂O) | Lowered onset temperature | Reaction to form POF₃ and HF | TGA-FTIR |

| LiTFSI | >200 | Initial breakdown | TGA |

Mandatory Visualization

Experimental Workflows

The logical flow of a comprehensive thermal analysis study is depicted below.

Logical Relationships in Decomposition Analysis

The relationship between experimental observations and the ultimate determination of a decomposition mechanism is illustrated in the following diagram.

Known Decomposition Pathway of a Related Compound: LiPF₆

To provide a concrete example of a decomposition pathway, the well-studied thermal decomposition of LiPF₆ is shown below. This serves as a model for the type of mechanism that would be investigated for LiSO₃F.

Future Research Directions

The absence of detailed studies on the thermal decomposition of pure this compound presents a clear opportunity for fundamental research. A systematic investigation employing the experimental protocols outlined above would be highly valuable to the scientific community, particularly for researchers in materials science and battery technology. Key research questions to address include:

-

At what temperature does pure LiSO₃F begin to decompose in an inert atmosphere?

-

Is the decomposition a single-step or multi-step process?

-

What are the gaseous and solid products of the decomposition?

-

What is the kinetic and thermodynamic profile of the decomposition reaction?

Answering these questions will not only fill a significant gap in the literature but also provide crucial data for the development and safety assessment of new energy storage technologies that may utilize fluorosulfate-based materials.

References

Computational Insights into the Electronic Structure of LiFeSO₄F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of Lithium Iron Fluorosulfate (LiFeSO₄F), a promising cathode material for next-generation lithium-ion batteries. Drawing upon a comprehensive review of computational studies, this document elucidates the fundamental electronic properties that govern its electrochemical performance. The content herein is intended for researchers and scientists in materials science and drug development professionals interested in the application of computational chemistry to material design.

Introduction

LiFeSO₄F has emerged as a compelling alternative to conventional cathode materials due to its high operating voltage, impressive ionic conductivity, and the use of abundant and low-cost elements.[1] Computational studies, primarily employing density functional theory (DFT), have been instrumental in understanding the intrinsic properties of LiFeSO₄F at the atomic level. These theoretical investigations provide crucial insights into its crystal structure, electronic band structure, and density of states, which are paramount to optimizing its performance for battery applications.[2][3]

Crystal and Electronic Structure

LiFeSO₄F primarily exists in two polymorphs: a tavorite (triclinic, P-1) structure and a triplite (monoclinic, C2/c) structure.[4][5] First-principles calculations have been pivotal in understanding the structural stability and electronic differences between these two forms.[4] The arrangement of the FeO₄F₂ octahedra and SO₄ tetrahedra within the crystal lattice significantly influences the material's electronic and electrochemical properties.[5]

Computational analyses reveal that pure LiFeSO₄F is an insulator with a significant band gap.[6] The electronic structure near the Fermi level is dominated by the Fe 3d and O 2p orbitals.[7] Upon delithiation (charging), the Fe²⁺ ions are oxidized to Fe³⁺, leading to changes in the electronic structure and a reduction in the band gap in the partially delithiated form, Li₁₋ₓFeSO₄F.[6]

Computational Methodologies

The insights presented in this guide are derived from a variety of computational techniques, with Density Functional Theory (DFT) being the most prominent. A summary of the typical experimental protocols is provided below.

First-principles calculations based on DFT are the workhorse for investigating the electronic structure of LiFeSO₄F.[2][3] These calculations solve the quantum mechanical equations governing the electrons in the material to determine its ground-state properties.

-

Software Packages: Commonly used software includes the Vienna Ab initio Simulation Package (VASP) and Quantum ESPRESSO.[8][9]

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is frequently employed.[8] To better account for the strong electron correlation in the Fe 3d orbitals, a Hubbard U correction (GGA+U) is often applied.[4][8] A typical U value for Fe is around 4.0 to 4.2 eV.[4][8]

-

Plane-Wave Basis Set: The electronic wavefunctions are expanded in a basis set of plane waves, with a kinetic energy cutoff typically in the range of 450-500 eV.[8]

-

Brillouin Zone Sampling: The integration over the Brillouin zone is performed using a Monkhorst-Pack k-point mesh. The density of this mesh is chosen to ensure convergence of the total energy.[8]

-

Structural Optimization: The atomic positions and lattice parameters are relaxed until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).

The following diagram illustrates a typical workflow for DFT calculations on LiFeSO₄F.

Key Electronic Properties and Performance Metrics

Computational studies have quantified several key electronic properties of LiFeSO₄F that are directly linked to its performance as a cathode material.

The calculated density of states (DOS) for LiFeSO₄F shows that the valence band maximum is primarily composed of Fe 3d and O 2p states, while the conduction band minimum is dominated by Fe 3d states.[1][5] The band structure reveals that LiFeSO₄F is a charge-transfer insulator with a band gap of approximately 3.6 eV.[6] This relatively large band gap is consistent with its poor intrinsic electronic conductivity.[10]

The projected density of states (PDOS) helps to distinguish the contributions of individual atomic orbitals. In LiFeSO₄F, the PDOS confirms the significant hybridization between the Fe 3d and O 2p orbitals, which plays a crucial role in the electrochemical properties.[7]

The signaling pathway for electronic conductivity can be visualized as follows:

First-principles calculations have successfully predicted the average redox potentials for both the tavorite and triplite polymorphs. The calculated voltage for the tavorite phase is around 3.6-3.7 V, while the triplite phase exhibits a higher voltage of approximately 3.9 V.[4] These theoretical predictions are in excellent agreement with experimental observations.[4] The difference in voltage is primarily attributed to the different structural arrangements and the resulting stabilities of the delithiated FeSO₄F phases.[4]

Atomistic modeling has been employed to investigate the diffusion pathways and activation energies for lithium-ion migration in LiFeSO₄F.[11][12] These studies suggest that the tavorite structure possesses three-dimensional diffusion pathways for Li⁺ ions with a relatively low activation energy of about 0.4 eV.[11][12] This is a significant advantage over materials with one-dimensional diffusion channels, such as LiFePO₄, and contributes to the high rate capability of LiFeSO₄F.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various computational studies on LiFeSO₄F.

Table 1: Calculated Properties of LiFeSO₄F Polymorphs

| Property | Tavorite (P-1) | Triplite (C2/c) | Reference |

| Calculated Voltage (V vs. Li/Li⁺) | 3.64 | 3.90 | [4] |

| Band Gap (eV) | 3.6 | - | [6] |

| Li⁺ Diffusion Activation Energy (eV) | ~0.4 | - | [11][12] |

| Volume Change upon Delithiation | 10.4% | 0.6% | [4] |

Table 2: Representative DFT Calculation Parameters

| Parameter | Value | Reference |

| Exchange-Correlation Functional | GGA+U | [4][6] |

| Hubbard U (Fe) | 4.0 - 4.2 eV | [4] |

| Plane-Wave Cutoff Energy | 450 - 500 eV | [8] |

Conclusion

Computational studies have provided invaluable insights into the electronic structure of LiFeSO₄F, explaining its promising electrochemical properties. The use of DFT and related methods has enabled the accurate prediction of redox potentials, the elucidation of ionic diffusion mechanisms, and a fundamental understanding of the electronic landscape. This knowledge is crucial for the rational design and optimization of next-generation cathode materials for high-performance lithium-ion batteries. Future computational work will likely focus on strategies to further enhance the electronic conductivity and explore the effects of doping and surface modifications.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Improved structure stability and performance of a LiFeSO4F cathode material for lithium-ion batteries by magnesium substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

ab initio calculations of lithium fluorosulfate ground state properties

An In-depth Technical Guide to Ab Initio Calculations of Lithium Fluorosulfate Ground State Properties

Introduction

This compound (LiSO₃F) is a compound of significant interest, particularly in the field of energy storage, where related fluorosulfate materials have been investigated as potential cathode materials for lithium-ion batteries. Understanding the fundamental ground state properties of LiSO₃F is crucial for predicting its stability, electrochemical performance, and safety characteristics. Ab initio calculations, which are based on first principles of quantum mechanics, provide a powerful tool for investigating these properties at an atomic level without relying on empirical parameters.[1]

This technical guide provides a comprehensive overview of the theoretical framework and practical methodology for performing ab initio calculations to determine the ground state properties of crystalline LiSO₃F. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the computational modeling of inorganic crystalline solids.

Theoretical Framework: Density Functional Theory

The primary theoretical tool for ab initio calculations of solid-state materials is Density Functional Theory (DFT).[2][3] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] The core concept of DFT is that the ground state properties of a system are a unique functional of its electron density.[3] This simplifies the many-electron Schrödinger equation into a set of single-electron equations (the Kohn-Sham equations), making the problem computationally tractable.[3]

For crystalline solids like this compound, DFT calculations are typically performed using a plane-wave basis set and periodic boundary conditions to model the infinite crystal lattice. The choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation, is critical for the accuracy of the results. Common choices include the Generalized Gradient Approximation (GGA) and hybrid functionals like HSE06, which often provide a better description of electronic properties such as the band gap.[4][5]

Computational Methodology for Ground State Properties

The calculation of ground state properties for a crystalline material like LiSO₃F follows a systematic workflow. This process involves geometry optimization, followed by the calculation of electronic and vibrational properties.

Experimental Protocols: A Typical Ab Initio Workflow

A typical workflow for calculating the ground state properties of LiSO₃F using DFT is as follows:

-

Input Structure Definition: The calculation begins with an initial crystal structure. This can be taken from experimental data, such as X-ray diffraction, or a predicted structure. Key inputs include the lattice parameters and the atomic positions within the unit cell.

-

Choice of Computational Parameters:

-

Software: A quantum chemistry package such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or CASTEP is chosen.[6]

-

Pseudopotentials: To simplify the calculation, core electrons are often treated using pseudopotentials (e.g., Projector Augmented-Wave (PAW) method), which represent the combined potential of the nucleus and core electrons.[6]

-

Exchange-Correlation Functional: An appropriate functional is selected (e.g., PBE for GGA, or HSE06 for a hybrid functional).[4][6] For materials with strongly correlated electrons, a Hubbard correction (GGA+U) might be necessary, though this is less critical for a non-transition metal compound like pure LiSO₃F.[6]

-

Plane-Wave Cutoff Energy: This parameter determines the size of the plane-wave basis set and must be converged to ensure accuracy.

-

k-point Mesh: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack grid). The density of this grid must also be converged.[7]

-

-

Geometry Optimization: The initial structure is relaxed to find the ground state geometry. This involves iteratively calculating the forces on the atoms and the stress on the unit cell and adjusting the atomic positions and lattice parameters until these are minimized.

-

Property Calculations: Once the optimized ground state geometry is obtained, various properties can be calculated:

-

Electronic Structure: The electronic band structure and density of states (DOS) are calculated to understand the electronic nature of the material (e.g., insulator, semiconductor, metal) and the contributions of different atomic orbitals.[8][9]

-

Vibrational Properties: Phonon frequencies are calculated using methods like Density Functional Perturbation Theory (DFPT).[10] This provides information about the dynamical stability of the crystal structure and allows for the simulation of infrared (IR) and Raman spectra.

-

Ground State Structural Properties

The crystal structure of this compound has been determined experimentally. It consists of alternating layers of Li⁺ and SO₃F⁻ ions. The SO₃F⁻ group is tetrahedral. The Li⁺ ions are coordinated by four oxygen atoms.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/m 1 |

| a | 8.54 Å |

| b | 7.62 Å |

| c | 4.98 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| S-O Bond Lengths | 1.424 - 1.455 Å |

| S-F Bond Length | 1.555 Å |

| Li-O Bond Lengths | 1.903 - 2.045 Å |

Ground State Electronic Properties

The electronic properties, specifically the electronic band structure and the density of states (DOS), are fundamental to understanding the electrical conductivity and chemical bonding of a material.

-

Electronic Band Structure: This plot shows the allowed energy levels for electrons as a function of their momentum (represented by high-symmetry points in the Brillouin zone). The presence and size of a gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) determines if the material is a metal, semiconductor, or insulator. For LiSO₃F, a wide band gap is expected, characteristic of an insulator.

-

Density of States (DOS): The DOS indicates the number of available electronic states at each energy level. The partial DOS (PDOS) further decomposes this information by atom and orbital type (s, p, d, f), revealing the contribution of each element to the electronic structure.[6] For LiSO₃F, the valence band is expected to be dominated by O 2p and F 2p states, while the conduction band would have significant contributions from S orbitals.

Ground State Vibrational Properties

Vibrational properties are determined by the collective motions of atoms in the crystal lattice, known as phonons. Ab initio calculations can predict the phonon dispersion curves and the vibrational density of states.

-

Phonon Frequencies: The frequencies of the vibrational modes can be calculated throughout the Brillouin zone. The absence of imaginary frequencies in the phonon spectrum indicates that the crystal structure is dynamically stable.

-

Infrared (IR) and Raman Spectra: By analyzing the symmetry of the vibrational modes at the Γ-point (the center of the Brillouin zone), it is possible to determine which modes are active in IR and Raman spectroscopy.[10] Comparing calculated spectra with experimental measurements is a powerful way to validate the computational model. For LiSO₃F, the vibrational spectrum would be characterized by stretching and bending modes of the SO₃F⁻ anion.

Conclusion

Ab initio calculations, particularly those based on Density Functional Theory, are indispensable tools for the detailed investigation of the ground state properties of materials like this compound. By providing insights into the structural, electronic, and vibrational characteristics, these computational methods can guide the design and development of new materials for advanced applications, including next-generation batteries. While specific computational studies on pure LiSO₃F are limited, the methodologies are well-established, and the properties of related compounds provide a strong basis for future theoretical investigations.

References

- 1. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dqyangoptics.com [dqyangoptics.com]

- 6. journals.aps.org [journals.aps.org]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility of Lithium Fluorosulfate in Non-Aqueous Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium fluorosulfate (LiSO₃F) in non-aqueous solvents, a critical parameter for the development of advanced lithium-ion batteries and other electrochemical systems. While specific quantitative solubility data for this compound remains scarce in publicly available literature, this document outlines the methodologies for its determination, presents illustrative data for analogous, commonly used lithium salts, and details the experimental protocols required for such assessments.

Introduction to this compound in Non-Aqueous Electrolytes

This compound (LiSO₃F) has garnered significant interest as a promising salt for non-aqueous electrolytes in lithium-ion batteries. Its potential advantages include improved thermal stability and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. The solubility of LiSO₃F in the organic carbonate solvents that comprise the bulk of these electrolytes is a fundamental property that dictates the achievable ionic conductivity, viscosity, and overall electrochemical performance of the battery.

A patent for a method of producing this compound suggests that its solubility in a non-aqueous solvent should be at least 0.1% by mass at room temperature, with preferred concentrations being at least 1% and even as high as 5% by mass[1]. Another patent specifies a molar content of this compound in a non-aqueous electrolyte solution to be in the range of 0.0005 mol/L to 0.5 mol/L[2]. These figures, while not definitive solubility limits, indicate the concentration ranges relevant for practical applications.

Quantitative Solubility Data of Analogous Lithium Salts

Due to the limited availability of precise quantitative solubility data for this compound, the following table presents data for other common lithium salts used in non-aqueous electrolytes. This information, derived from a comprehensive study by Xin et al., serves as a valuable reference for understanding the general solubility trends of lithium salts in various organic solvents and provides a benchmark for experimental studies on LiSO₃F.[3]

| Lithium Salt | Solvent | Temperature (°C) | Solubility (mol salt / kg solvent) |

| LiPF₆ | Propylene Carbonate (PC) | 25 | 1.85 |

| LiPF₆ | Propylene Carbonate (PC) | 45 | 2.20 |

| LiPF₆ | Dimethyl Carbonate (DMC) | 25 | 1.20 |

| LiPF₆ | Dimethyl Carbonate (DMC) | 45 | 1.45 |

| LiTFSI | Propylene Carbonate (PC) | 25 | 2.50 |

| LiTFSI | Propylene Carbonate (PC) | 45 | 3.10 |

| LiTFSI | Dimethyl Carbonate (DMC) | 25 | 1.90 |

| LiTFSI | Dimethyl Carbonate (DMC) | 45 | 2.30 |

| LiF | Propylene Carbonate (PC) | 25 | 0.03 |

| LiF | Propylene Carbonate (PC) | 45 | 0.04 |

| LiF | Dimethyl Carbonate (DMC) | 25 | 0.01 |

| LiF | Dimethyl Carbonate (DMC) | 45 | 0.02 |

| LiCl | Propylene Carbonate (PC) | 25 | 0.45 |

| LiCl | Propylene Carbonate (PC) | 45 | 0.55 |

| LiCl | Dimethyl Carbonate (DMC) | 25 | 0.10 |

| LiCl | Dimethyl Carbonate (DMC) | 45 | 0.15 |

| LiBr | Propylene Carbonate (PC) | 25 | 1.50 |

| LiBr | Propylene Carbonate (PC) | 45 | 1.80 |

| LiBr | Dimethyl Carbonate (DMC) | 25 | 0.80 |

| LiBr | Dimethyl Carbonate (DMC) | 45 | 1.00 |

Data extracted from Xin, N., et al. (2017). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. Journal of Chemical & Engineering Data, 62(9), 2467-2475.[3]

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in non-aqueous solvents. The choice of method often depends on the required precision, the nature of the solvent, and the available analytical instrumentation.

Isothermal Saturation and Gravimetric/Spectroscopic Analysis

This is a classical and widely used method for determining solubility.

Methodology:

-

Solvent Preparation: High-purity, anhydrous non-aqueous solvents are essential. Solvents should be dried over molecular sieves or distilled under an inert atmosphere to minimize water content, which can significantly affect salt solubility.

-

Saturation: An excess amount of this compound is added to a known mass or volume of the chosen solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The saturated solution is allowed to stand at the constant temperature until the undissolved solid has settled. A clear aliquot of the supernatant is then carefully withdrawn using a pre-heated or temperature-controlled syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent the transfer of solid particles.

-

Quantification:

-

Gravimetric Method: A known mass of the saturated solution is transferred to a pre-weighed vial. The solvent is then evaporated under vacuum at a moderate temperature. The mass of the remaining salt is determined, and the solubility is calculated as grams of salt per 100 g of solvent or in molality (mol/kg solvent).

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A precisely weighed aliquot of the saturated solution is diluted with a suitable solvent (e.g., deionized water). The concentration of lithium in the diluted sample is then determined using ICP-OES. From this, the original concentration of this compound in the saturated solution can be calculated.[3]

-

Headspace Gas Chromatography Method

This novel method utilizes the "salting-out" effect on a volatile tracer compound.

Methodology:

-

Sample Preparation: A small, known amount of a volatile compound (e.g., methanol) is added to a series of solutions with increasing concentrations of this compound in the non-aqueous solvent.

-

Vapor-Liquid Equilibrium (VLE): The solutions are equilibrated in sealed headspace vials at a constant temperature. The concentration of the volatile tracer in the vapor phase is proportional to the salt concentration in the liquid phase.

-

Breakpoint Determination: The concentration of the volatile compound in the headspace is measured using a gas chromatograph. As the salt concentration increases, the vapor phase concentration of the tracer also increases. At the point of saturation, a distinct breakpoint in the relationship between the salt concentration and the tracer's vapor phase concentration is observed. This breakpoint corresponds to the solubility of the salt.

Polythermal Method (Recrystallization Temperature)

This method involves determining the temperature at which a solution of known concentration becomes saturated.

Methodology:

-

Solution Preparation: A series of solutions with known concentrations of this compound in the non-aqueous solvent are prepared.

-

Heating and Dissolution: Each solution is heated until all the salt has completely dissolved.

-

Controlled Cooling and Observation: The solution is then slowly cooled while being stirred. The temperature at which the first crystals of the salt appear is recorded. This temperature represents the saturation temperature for that specific concentration.

-

Solubility Curve Construction: By plotting the concentration versus the saturation temperature for the different solutions, a solubility curve for this compound in the chosen solvent can be constructed.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of this compound solubility and its application in electrolytes.

Caption: Workflow for determining the solubility of LiSO₃F in non-aqueous solvents.

Caption: Interplay of solubility and other properties on electrolyte performance.

Conclusion

The solubility of this compound in non-aqueous solvents is a cornerstone for the formulation of high-performance electrolytes. While direct, quantitative data for LiSO₃F is not yet widely disseminated, the experimental protocols detailed in this guide provide a robust framework for its determination. The illustrative data for analogous lithium salts offer valuable context for the expected solubility behavior. By systematically applying these methodologies, researchers and developers can accurately characterize the solubility of this compound, paving the way for the optimization of next-generation energy storage solutions.

References

An In-depth Technical Guide on the Basic Chemical Reactivity of the Fluorosulfate Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorosulfate anion (FSO₃⁻), the conjugate base of the superacid fluorosulfuric acid, is a tetrahedral anion isoelectronic with the sulfate anion.[1] Historically recognized as a weakly coordinating anion, its unique combination of stability and tunable reactivity has led to a resurgence of interest in its chemical applications.[2] This guide provides a comprehensive overview of the fundamental chemical reactivity of the fluorosulfate anion, with a focus on its structure, stability, and utility in synthetic chemistry and chemical biology.

Structure and Bonding

The fluorosulfate anion possesses a tetrahedral geometry, similar to the perchlorate and sulfate ions.[2] The central sulfur atom is bonded to three oxygen atoms and one fluorine atom. The S-O bonds exhibit significant double-bond character, while the S-F bond is a single bond.[3]

Quantitative Structural and Spectroscopic Data

The structural parameters and vibrational frequencies of the fluorosulfate anion have been determined from the crystal structure of potassium fluorosulfate and vibrational spectroscopy.

| Parameter | Value | Source |

| Bond Lengths | ||

| S–O | 1.43 ± 0.01 Å | [3] |

| S–F | 1.58 ± 0.02 Å | [3] |

| Bond Angles | ||

| O–S–O | 112.9° | [3] |

| F–S–O | 105.8° | [3] |

| Vibrational Frequencies (cm⁻¹) | ||

| ν(S–F) | 730 - 790 | |

| νs(SO₃) | 1070 - 1080 | |

| νas(SO₃) | 1240 - 1300 | |

| δ(O-S-O) and δ(F-S-O) | 400 - 650 |

Stability and Decomposition

The fluorosulfate anion is a robust species, demonstrating considerable stability. The parent acid, fluorosulfuric acid, is one of the strongest known simple Brønsted acids with a pKa of approximately -10.[4] The anion itself is difficult to oxidize and is a weakly coordinating anion.[2]

Aryl fluorosulfates, in particular, exhibit remarkable stability towards hydrolysis under neutral or acidic conditions, making them valuable functional groups in complex molecular architectures.[5]

Chemical Reactivity

The reactivity of the fluorosulfate anion is dominated by its role as a good leaving group and its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Nucleophilicity and Electrophilicity

The fluorosulfate anion itself is a weak nucleophile due to the delocalization of the negative charge and the electron-withdrawing nature of the fluorine and oxygen atoms. Conversely, the sulfur atom in organofluorosulfates is electrophilic and susceptible to nucleophilic attack.

Key Reactions

Inorganic fluorosulfate salts can be prepared by various methods, including the reaction of a metal chloride with anhydrous fluorosulfuric acid.[2]

Experimental Protocol: Synthesis of Potassium Fluorosulfate (General Method)

Objective: To synthesize potassium fluorosulfate from an inorganic potassium salt and fluorosulfuric acid.[6]

Materials:

-

Anhydrous potassium salt (e.g., potassium chloride)

-

Fluorosulfuric acid

-

Anhydrous, non-reactive solvent (e.g., sulfolane)

-

Halogenated solvent for washing (e.g., dichloromethane)

-

High-polarity organic solvent for extraction (e.g., acetonitrile)

-

Low-polarity aprotic solvent for crystallization (e.g., diethyl ether)

Procedure:

-

In a completely anhydrous environment, dissolve the inorganic potassium salt in the anhydrous, non-reactive solvent.

-

Slowly add a stoichiometric amount of fluorosulfuric acid dropwise to the stirred solution. The reaction is exothermic and may release corrosive gases (e.g., HCl if using KCl).

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Remove the solvent under vacuum.

-

Wash the resulting solid with a halogenated solvent to remove any unreacted starting materials or byproducts.

-

Dry the crude potassium fluorosulfate under vacuum.

-

For purification, extract the crude product with a high-polarity organic solvent.

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure to obtain a viscous solution.

-

Add a low-polarity aprotic solvent to the concentrate to induce crystallization.

-

Collect the crystals by filtration, wash with the low-polarity aprotic solvent, and dry under vacuum.